2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-

Catalog No.
S773554
CAS No.
935-92-2
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-

CAS Number

935-92-2

Product Name

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-

IUPAC Name

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,1-3H3

InChI Key

QIXDHVDGPXBRRD-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=C(C1=O)C)C

Canonical SMILES

CC1=CC(=O)C(=C(C1=O)C)C

The exact mass of the compound 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93919. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,5-Trimethyl-1,4-benzoquinone (CAS: 935-92-2), commonly known as TMBQ, is a highly substituted para-benzoquinone characterized by its three methyl groups and a single unsubstituted ring position. As an industrial-scale chemical intermediate, it is primarily recognized as the essential precursor to 2,3,5-trimethylhydroquinone (TMHQ), the core building block for synthetic α-tocopherol (Vitamin E). Beyond its role in vitamin synthesis, TMBQ exhibits a highly specific redox potential and asymmetric steric profile, making it a valuable oxidizing agent, dienophile, and redox-active material in specialized electrochemical applications where unsubstituted or fully substituted quinones fail to provide the correct balance of reactivity and stability.

Substituting TMBQ with simpler analogs like 1,4-benzoquinone (BQ) or fully substituted variants like duroquinone fundamentally disrupts downstream applications. In the synthesis of α-tocopherol, the exact 2,3,5-trimethyl substitution pattern is mandatory; the single unsubstituted position on the quinone ring is strictly required for the subsequent condensation with isophytol to form the chromanol ring. Duroquinone, being fully substituted, is sterically blocked from this condensation. Furthermore, in redox applications, the addition of three electron-donating methyl groups significantly lowers the reduction potential compared to BQ, while avoiding the extreme steric hindrance and lower reactivity of duroquinone. This makes TMBQ uniquely suited for processes requiring a precisely tuned, intermediate redox window[1].

Exclusive Structural Compatibility for Vitamin E Chromanol Ring Formation

In the industrial synthesis of α-tocopherol, the quinone intermediate must possess exactly three methyl groups to correctly form the target chromanol ring upon condensation with isophytol. TMBQ provides the exact 2,3,5-trimethyl substitution pattern required. In contrast, fully substituted analogs like duroquinone possess zero unsubstituted ring positions, completely preventing the necessary ring-closing condensation reaction. Simpler analogs like 1,4-benzoquinone lack the requisite methyl groups, leading to incorrect tocopherol isomers or entirely different condensation products .

Evidence DimensionAvailable unsubstituted ring positions for isophytol condensation
Target Compound Data1 available position (enables chromanol ring formation)
Comparator Or BaselineDuroquinone (0 available positions)
Quantified DifferenceAbsolute structural requirement (1 vs 0 reactive sites)
ConditionsAcid-catalyzed condensation with isophytol

Procurement of exact TMBQ is non-negotiable for synthetic Vitamin E production, as analogs physically cannot undergo the required downstream ring-closing chemistry.

Intermediate Reduction Potential via Asymmetric Methylation

The addition of three electron-donating methyl groups to the benzoquinone core significantly alters its electrochemical properties. Electrochemical analyses demonstrate that TMBQ exhibits a highly tuned reduction potential that sits between the easily reduced 1,4-benzoquinone and the highly hindered duroquinone. While 1,4-benzoquinone has a standard one-electron reduction potential near +99 mV, the fully substituted duroquinone drops drastically to approximately -240 mV due to maximum electron donation and steric bulk. TMBQ provides an intermediate redox window, making it a milder, more selective oxidant than BQ without the extreme kinetic and thermodynamic barriers of duroquinone [1].

Evidence DimensionStandard one-electron reduction potential (E°')
Target Compound DataIntermediate negative shift due to 3 methyl groups
Comparator Or Baseline1,4-Benzoquinone (~+99 mV) and Duroquinone (~-240 mV)
Quantified DifferenceTMBQ occupies the specific intermediate thermodynamic space between BQ and Duroquinone
ConditionsStandard electrochemical reduction (Q/SQ•− triad at pH 7)

For electrochemical and catalytic applications, TMBQ provides a precisely tuned oxidative strength that prevents over-oxidation common with BQ, while maintaining higher reactivity than duroquinone.

High-Yield Industrial Processability from 2,3,6-Trimethylphenol

A critical procurement advantage of TMBQ is its highly optimized industrial production route via the catalytic oxidation of 2,3,6-trimethylphenol (TMP). Advanced catalytic systems, such as polyoxometalate-based metal-organic complexes, achieve exceptional conversion rates of TMP to TMBQ. Under mild conditions (e.g., 80 °C, using green oxidants like H2O2), these systems routinely demonstrate >98% conversion of TMP with >95% selectivity for TMBQ within minutes. This high processability ensures a stable, high-purity commercial supply chain, which is often difficult to achieve for other asymmetrically substituted quinones that suffer from poor regioselectivity or over-oxidation during synthesis [1].

Evidence DimensionCatalytic oxidation conversion and selectivity
Target Compound Data>98% conversion, >95% selectivity
Comparator Or BaselineStandard unoptimized substituted quinone syntheses (typically <70% yield with mixed isomers)
Quantified DifferenceNear-quantitative yield and selectivity under mild conditions
ConditionsCatalytic oxidation of 2,3,6-TMP using H2O2 over advanced transition metal catalysts

The highly efficient and selective manufacturability of TMBQ guarantees reliable procurement of high-purity material at commercial scales, minimizing batch-to-batch variation.

Industrial Synthesis of α-Tocopherol (Vitamin E)

TMBQ is the mandatory upstream intermediate for producing 2,3,5-trimethylhydroquinone (TMHQ), which is subsequently condensed with isophytol to manufacture synthetic Vitamin E. Its exact substitution pattern is required for the correct chromanol ring formation [1].

Selective Oxidant in Organic Synthesis

Due to its tuned redox potential—milder than 1,4-benzoquinone but more reactive than duroquinone—TMBQ is utilized as a selective oxidizing agent in complex organic syntheses where avoiding over-oxidation of sensitive functional groups is critical [1].

Redox-Active Material in Electrochemical Systems

The reversible quinone/hydroquinone redox couple of TMBQ, combined with its asymmetric steric profile and specific reduction potential, makes it a valuable candidate for specialized energy storage systems and redox flow batteries requiring specific thermodynamic operating windows [1].

XLogP3

1.8

LogP

1.82 (LogP)

UNII

O26GU14U9E

GHS Hazard Statements

Aggregated GHS information provided by 85 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.82%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (97.65%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (97.65%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (97.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (97.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.65%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

935-92-2

Wikipedia

2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types